![molecular formula C17H21BO3 B3097606 {2-[(4-Tert-butylphenyl)methoxy]phenyl}boronic acid CAS No. 1313760-85-8](/img/structure/B3097606.png)
{2-[(4-Tert-butylphenyl)methoxy]phenyl}boronic acid
Übersicht
Beschreibung
This compound is a cross-coupling building block used in the preparation of tetracyclines and tetracycline derivatives .
Synthesis Analysis
The synthesis of this compound involves Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: (CH3)3CC6H4B(OH)2 . It has a molecular weight of 178.04 .Chemical Reactions Analysis
The compound is used in Suzuki–Miyaura (SM) cross-coupling reactions . It is also involved in the catalytic protodeboronation of pinacol boronic esters, a valuable but unknown transformation .Physical and Chemical Properties Analysis
The compound is a white to off-white crystalline powder . It has a melting point of 191-196 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Inhibitory Effects on Neoplasia
Phenolic compounds, including those with tert-butyl groups, have been studied for their inhibitory effects on neoplasia. For instance, compounds with tert-butyl groups have shown suppression of neoplasia in mice when added to the diet, suggesting potential applications in cancer prevention research (Wattenberg, Coccia, & Lam, 1980).
Metabolic Pathway Investigation
Boronic acid derivatives have been used to investigate metabolic pathways in rats. For example, ZJM-289, a boronic acid derivative, was extensively metabolized in rats, with its metabolites identified in various biological matrices, highlighting its potential in pharmacokinetic studies (Li et al., 2011).
Vasospasm Prevention
Boronic acid derivatives like Ro 47-0203 have been evaluated for their effectiveness in preventing subarachnoid hemorrhage-induced cerebral vasospasm. This suggests potential applications in neurological disorder treatments (Zuccarello et al., 1996).
Boron Neutron-Capture Therapy
Carboranylphenylporphyrins, containing boron atoms, have been synthesized for their potential application in boron neutron-capture therapy (BNCT) for cancer treatment. This highlights the role of boronic acid derivatives in therapeutic applications (Wu et al., 2006).
Wirkmechanismus
Target of Action
The primary target of {2-[(4-Tert-butylphenyl)methoxy]phenyl}boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is a key step in the Suzuki–Miyaura cross-coupling reaction .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . The compound’s stability suggests that it may have good bioavailability, but more research is needed to confirm this.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, suggesting that the compound could have significant molecular and cellular effects .
Action Environment
Environmental factors can influence the action of this compound. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the compound’s action, efficacy, and stability may be influenced by the specific conditions under which the reaction is carried out .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-[(4-tert-butylphenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-17(2,3)14-10-8-13(9-11-14)12-21-16-7-5-4-6-15(16)18(19)20/h4-11,19-20H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKVJPCMXIEFEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=CC=C(C=C2)C(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



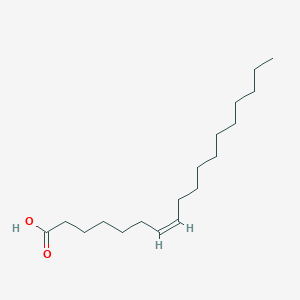
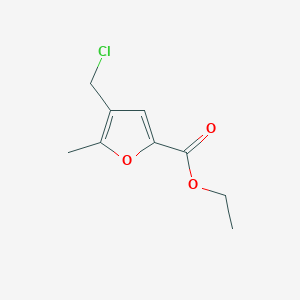
![tert-Butyl 4,6-dichloro-7-fluoro-3-oxo-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B3097543.png)
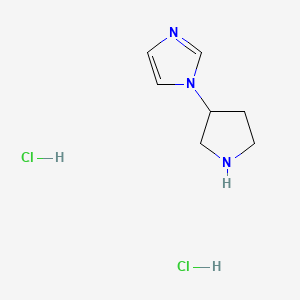
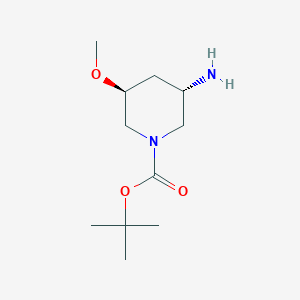
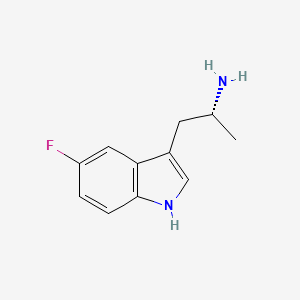
![2-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid](/img/structure/B3097571.png)




![Ethyl 3-{[(pyridin-2-yl)methyl]amino}propanoate](/img/structure/B3097620.png)
![Tert-butyl 3-{[(thiophen-2-yl)methyl]amino}propanoate](/img/structure/B3097623.png)
